molecular formula C17H15Cl2NO4 B13522642 3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid

Cat. No.: B13522642
M. Wt: 368.2 g/mol
InChI Key: RPEFBTYTAMCNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a dichlorophenyl group attached to a propanoic acid backbone. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a substitution reaction, typically using a halogenated precursor.

    Deprotection of the amino group: The benzyloxycarbonyl group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated precursors and suitable nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the dichlorophenyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the dichlorophenyl group.

    3-(4-Chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of a dichlorophenyl group.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a dichlorophenyl group.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid is unique due to the presence of both the benzyloxycarbonyl and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H15Cl2NO4/c18-12-6-7-13(14(19)8-12)15(9-16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,23)(H,21,22)

InChI Key

RPEFBTYTAMCNST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.